molecular formula C12H13BrN4O B009121 4-Amino-8-bromo-N-propylcinnoline-3-carboxamide CAS No. 107346-32-7

4-Amino-8-bromo-N-propylcinnoline-3-carboxamide

Cat. No. B009121
M. Wt: 309.16 g/mol
InChI Key: GPJGJCJYUOVPPW-UHFFFAOYSA-N
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Description

“4-Amino-8-bromo-N-propylcinnoline-3-carboxamide” is a chemical compound with the molecular formula C12H13BrN4O . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves a reaction with sodium carbonate and tetrakis (triphenylphosphine) palladium (0) in 1,2-dimethoxyethane and water at 20℃ for 2 - 24h . The resulting mixture is then heated at reflux for 2-24 h. The reaction is then cooled to ambient temperature and extracted with ethyl acetate. The residue from the organic extracts is purified by flash chromatography on silica gel eluting with increasingly polar gradient of ethyl acetate in hexanes to afford the desired compound .


Molecular Structure Analysis

The molecular structure of “4-Amino-8-bromo-N-propylcinnoline-3-carboxamide” consists of 12 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 4 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving “4-Amino-8-bromo-N-propylcinnoline-3-carboxamide” include its synthesis from a cinnoline-halide . Further reactions can lead to the formation of different compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-8-bromo-N-propylcinnoline-3-carboxamide” include a molecular weight of 309.16 . The compound is sealed in dry conditions and stored at 2-8°C .

Scientific Research Applications

  • Synthesis of Pteridine Derivatives : This compound is used in converting 2-aminopyrazine-3-carboxamide into various pteridine derivatives, which have potential applications in medicinal chemistry (Albert, 1979).

  • Antiproliferative Activity : It exhibits potential antiproliferative activity in human leukemia cells, indicating its potential use in cancer research (Howell et al., 2012).

  • Novel Ring Systems Synthesis : Cyclization of this compound gives novel ring systems like benzopyrano[3,2-e]-1,4-diazepine, useful in chemical synthesis and drug design (Bevan et al., 1986).

  • Antimicrobial Activities : The compound has shown promising antimicrobial activities against pathogens like Staphylococcus aureus and Candida albicans, with selective action and minimal impact on human keratinocyte viability (Pokhodylo et al., 2021).

  • PARP-1 Inhibitors : Quotine-8-carboxamides, a class including this compound, are new poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors with potential therapeutic activities (Lord et al., 2009).

  • DNA Binding Agents : It is used in the synthesis of new furan-based DNA binding agents, contributing to the development of novel therapeutic molecules (Wolter et al., 2009).

  • Receptor Modulators : The compound is involved in the synthesis of molecules like AZD7325, a selective GABAA receptor modulator intended for treating anxiety disorders (Gu et al., 2018).

properties

IUPAC Name

4-amino-8-bromo-N-propylcinnoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O/c1-2-6-15-12(18)11-9(14)7-4-3-5-8(13)10(7)16-17-11/h3-5H,2,6H2,1H3,(H2,14,16)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJGJCJYUOVPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554321
Record name 4-Amino-8-bromo-N-propylcinnoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-8-bromo-N-propylcinnoline-3-carboxamide

CAS RN

107346-32-7
Record name 4-Amino-8-bromo-N-propylcinnoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-8-bromo-N-propyl-3-cinnolinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 22 L, 3-necked flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, reflux condenser, and addition funnel was charged with N-propyl-2-cyano-2-[(2-bromophenyl)hydrazono]acetamide (195.4 g, 0.632 mol) in toluene (4 L). Aluminum chloride (295 g, 2.21 mol) was added in three portions. The mixture was heated with a mantle to 90° C. in approximately 30 minutes. After 2.5 hours, the heat was removed and the reaction mixture was allowed to cool to room temperature overnight. The reaction mixture was cooled in an ice bath to ≦10° C. and celite was added. Water (680 mL) was added dropwise over 1 hr at ≦10° C. After stirring for 30 minutes, methylene chloride was added (8 L). The reaction mixture was cooled to ≦10° C. and 10% sodium hydroxide (5.8 L) was added dropwise over 45 minutes at ≦10° C. After stirring for 30 minutes, tetrahydrofuran (2 L) was added and the phases were allowed to separate. The aqueous layer was removed, filtered through celite, and the filter cake washed with 2:1 methylene chloride:tetrahydrofuran (4 L). Note: Addition of fresh portions of methylene chloride helped expediate the rather tedious filtration. The phases of the filtrate were separated and the organic phase was transferred to a separatory funnel. Separation of the organic phase from the aqueous base as quickly as possible helped avoid undue hydrolysis of the propyl amide in the product. The solids remaining in the reaction flask were dissolved with 2:1 tetrahydrofuran:methanol (4 L) and then 10% methanol in chloroform (4 L). The layers were separated and the organic layer was washed with brine (500 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to a dark brown solid. The solid was slurried in diethyl ether, collected by filtration and dried. The crude solid (188 g) was then dissolved in hot methanol (6 L), treated with activated charcoal (19 g), stirred 15 minutes at reflux, filtered through celite while hot, concentrated to approximately 3 L, and allowed to crystallize overnight. The solids were collected, washed with diethyl ether (400 mL) and dried in a vacuum oven at 50° C. to give a white crystalline solid. The filtrate was concentrated to approximately 1 L and a second crop obtained. The mother liquors were stripped and a third and fourth crop were obtained from additional recrystallizations to afford a total of 164.6 g of the desired compound as a white crystalline solid (84%). 1H NMR (300.132 MHz, CDCl3) δ 8.57 (bs, 1H), 8.12 (dd, J=7.6, 1.1 Hz, 1H), 7.83 (dd, J=8.4, 1.0 Hz, 1H), 7.50 (dd, J=8.4, 7.5 Hz, 1H), 3.48 (q, J=6.7 Hz, 2H), 1.69 (sextet, J=7.3 Hz, 2H), 1.03 (t, J=7.4 Hz, 3H). MS APCI, m/z=309/311 (M+H). HPLC 1.66 min.
Name
N-propyl-2-cyano-2-[(2-bromophenyl)hydrazono]acetamide
Quantity
195.4 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
295 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4 L
Type
solvent
Reaction Step Six
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-8-bromo-N-propylcinnoline-3-carboxamide
Reactant of Route 2
4-Amino-8-bromo-N-propylcinnoline-3-carboxamide
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Reactant of Route 5
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Citations

For This Compound
2
Citations
C Gu, M Artelsmair, CS Elmore, RJ Lewis… - Drug Metabolism and …, 2018 - ASPET
… A solution of 5.00 g (16.2 mmol) of 4-amino-8-bromo-N-propylcinnoline-3-carboxamide in 20 ml of 80% sulfuric acid was heated at 100C for 18 hours. The reaction was cooled to room …
Number of citations: 12 dmd.aspetjournals.org
XF Liu, HF Chang, RJ Schmiesing… - Bioorganic & medicinal …, 2010 - Elsevier
Positive modulators at benzodiazepine sites of α2- and α3-containing GABA A receptors are believed to be anxiolytic. Negative allosteric modulators of α5-containing GABA A receptors …
Number of citations: 16 www.sciencedirect.com

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